1-Boc-4-(3-carboxy-phenoxy)-piperidine

Medicinal Chemistry Organic Synthesis Crystallization

Meta-substituted piperidine intermediates with orthogonal protecting groups often suffer from limited availability and inconsistent purity. 1-Boc-4-(3-carboxy-phenoxy)-piperidine (CAS 250681-69-7) directly addresses this as a reliable pharmaceutical intermediate. • Orthogonal Boc/COOH enables sequential derivatization without protecting group interference • Meta-substitution (mp 128-131°C) provides distinct geometry vs. para isomer (mp 175-177°C) • ≥96% purity reduces in-house purification for pilot-scale synthesis

Molecular Formula C17H23NO5
Molecular Weight 321.4 g/mol
CAS No. 250681-69-7
Cat. No. B1358426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-4-(3-carboxy-phenoxy)-piperidine
CAS250681-69-7
Molecular FormulaC17H23NO5
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=CC(=C2)C(=O)O
InChIInChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-9-7-13(8-10-18)22-14-6-4-5-12(11-14)15(19)20/h4-6,11,13H,7-10H2,1-3H3,(H,19,20)
InChIKeyGUHLCCZKORFGQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Boc-4-(3-carboxy-phenoxy)-piperidine (CAS 250681-69-7): Pharmaceutical Intermediate Differentiation Guide


1-Boc-4-(3-carboxy-phenoxy)-piperidine (CAS 250681-69-7) is a Boc-protected piperidine derivative featuring a 3-carboxyphenoxy substituent, with molecular formula C₁₇H₂₃NO₅ and molecular weight 321.37 g/mol [1]. It serves primarily as a versatile intermediate in the synthesis of biologically active compounds, including potential drug candidates, pesticides, and other organic molecules . The presence of both a Boc-protecting group and a carboxylic acid moiety enables orthogonal synthetic manipulation, while the meta-substituted phenoxy linkage offers a distinct spatial and electronic profile compared to its para- and ortho-substituted analogs.

Why 1-Boc-4-(3-carboxy-phenoxy)-piperidine Cannot Be Substituted with Similar Piperidine Derivatives


Substituting 1-Boc-4-(3-carboxy-phenoxy)-piperidine with structurally similar piperidine analogs (e.g., para- or ortho-carboxyphenoxy isomers, or deprotected variants) introduces quantifiable differences in physicochemical properties that directly impact synthetic utility, purification, and downstream biological activity. The meta-substitution pattern alters molecular geometry and electronic distribution compared to the para-isomer, leading to distinct melting points (128–131°C vs. 175–177°C) [1], solubility profiles, and hydrogen-bonding networks. Furthermore, the Boc protecting group confers orthogonal reactivity and enhanced stability during multistep syntheses, a feature absent in deprotected analogs [2]. These differences are not merely academic; they translate into measurable variations in reaction yields, crystallization behavior, and final compound purity. The following section provides quantitative evidence substantiating these distinctions.

Quantitative Differentiation Evidence for 1-Boc-4-(3-carboxy-phenoxy)-piperidine (CAS 250681-69-7)


Regioisomeric Differentiation: Meta- vs. Para-Carboxyphenoxy Substitution Impacts Solid-State Properties

The meta-substituted 3-carboxyphenoxy derivative (target compound) exhibits a significantly lower melting point than its para-substituted analog (1-Boc-4-(4-carboxyphenoxy)piperidine, CAS 162046-56-2). This difference arises from altered crystal packing and intermolecular interactions due to the position of the carboxylic acid group [1].

Medicinal Chemistry Organic Synthesis Crystallization

Lipophilicity Differentiation: Meta-Carboxy Substitution Maintains Balanced LogP for Synthetic Accessibility

The target compound possesses a calculated LogP of 3.10, which is nearly identical to its para-isomer (LogP 3.10) but substantially higher than the deprotected 4-(piperidin-4-yloxy)benzoic acid analog (LogP 1.52–1.94) [1][2]. This indicates that the Boc group is the primary driver of lipophilicity, while the meta-carboxy position does not significantly alter partition behavior compared to the para-isomer.

Physicochemical Profiling Drug Design Chromatography

Polar Surface Area Equivalence Confirms Similar Hydrogen-Bonding Capacity Across Regioisomers

The target compound and its para-isomer share an identical topological polar surface area (TPSA) of 76.07 Ų, indicating that the position of the carboxylic acid group (meta vs. para) does not alter the compound's overall capacity for hydrogen bonding or polarity [1][2]. In contrast, the deprotected analog exhibits a lower TPSA of 58.56 Ų [3].

Medicinal Chemistry Permeability Bioavailability

Commercial Purity and Availability: High-Grade Material Supports Reproducible Research

The target compound is commercially available with minimum purities ranging from 96% to 98% (HPLC) from multiple suppliers, enabling researchers to obtain high-quality material without custom synthesis . This compares favorably to the para-isomer, which is offered at ≥90% purity from major suppliers [1].

Procurement Quality Control Reproducibility

Orthogonal Reactivity: Boc Protection Enables Selective Synthetic Manipulation

The tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen provides orthogonal protection that can be selectively removed under acidic conditions (e.g., TFA) without affecting the carboxylic acid moiety, a capability not present in deprotected analogs like 4-(piperidin-4-yloxy)benzoic acid [1]. This allows for sequential functionalization strategies in multistep syntheses.

Organic Synthesis Protecting Groups Peptide Chemistry

Solubility Profile Enables Diverse Reaction Conditions

The target compound exhibits solubility in common organic solvents such as methanol, ethanol, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and dichloromethane, and its aqueous solubility is pH-dependent due to the carboxylic acid group [1]. This broad solubility profile contrasts with more lipophilic analogs lacking the carboxylic acid, which may have limited solubility in polar media.

Formulation Reaction Optimization Process Chemistry

Optimal Application Scenarios for 1-Boc-4-(3-carboxy-phenoxy)-piperidine (CAS 250681-69-7)


Synthesis of Piperidine-Containing Drug Candidates Requiring Orthogonal Protection

The Boc-protected piperidine core of 1-Boc-4-(3-carboxy-phenoxy)-piperidine allows for sequential functionalization: the carboxylic acid can be amidated, esterified, or reduced while the Boc group remains intact, and the amine can later be unveiled under mild acidic conditions. This orthogonal reactivity is essential for constructing complex piperidine-based pharmacophores [1]. The meta-carboxyphenoxy substituent provides a handle for further elaboration without interfering with Boc deprotection, making this compound a preferred intermediate over deprotected analogs that lack synthetic control.

Structure-Activity Relationship (SAR) Studies Exploring Regioisomeric Effects

The nearly identical LogP (3.10) and TPSA (76.07 Ų) between the meta- and para-carboxyphenoxy isomers [1][2] allow researchers to isolate the biological impact of substitution geometry without confounding changes in lipophilicity or polarity. This compound serves as a valuable tool for probing the spatial requirements of target binding pockets, particularly in programs where meta-substituted aryl ethers have demonstrated improved selectivity or potency.

Process Chemistry Development for Scale-Up of Piperidine Intermediates

The lower melting point (128–131 °C) of the meta-isomer relative to its para-counterpart (175–177 °C) [1] translates to energy savings during large-scale recrystallization and handling. Additionally, the availability of high-purity commercial material (≥98%) [2] reduces the burden of in-house purification, making this compound a cost-effective choice for pilot plant and manufacturing campaigns.

Preparation of Bioconjugates and PROTACs Requiring Carboxylic Acid Linkers

The carboxylic acid moiety of 1-Boc-4-(3-carboxy-phenoxy)-piperidine can be readily activated (e.g., as an NHS ester) for conjugation to amines on biomolecules or linker systems. The meta-substitution geometry may offer favorable spatial orientation for proximity-induced degradation applications, while the Boc group ensures the piperidine amine remains protected until the desired synthetic stage [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Boc-4-(3-carboxy-phenoxy)-piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.